molecular formula C6H14N2O2 B12826451 2,5-Diamino-2-methylpentanoic acid CAS No. 48047-94-5

2,5-Diamino-2-methylpentanoic acid

Cat. No.: B12826451
CAS No.: 48047-94-5
M. Wt: 146.19 g/mol
InChI Key: LNDPCYHWPSQBCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diamino-2-methylpentanoic acid can be achieved through various synthetic routes. One common method involves the reaction of chloroacetonitrile with the anion obtained by treating 3-(benzylideneamino)-2-piperidinone with sodium hydride . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of advanced purification techniques such as crystallization and chromatography is common to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diamino-2-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino and carboxyl groups in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions typically produce amines or alcohols.

Scientific Research Applications

2,5-Diamino-2-methylpentanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of peptides and proteins. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development. In the industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diamino-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups in the molecule allow it to participate in various biochemical reactions, including enzyme catalysis and protein synthesis. These interactions are crucial for its biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,5-Diamino-2-methylpentanoic acid include other alpha amino acids such as 2-methylornithine and 2-methylvaleric acid . These compounds share structural similarities but differ in their specific functional groups and chemical properties.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of amino and carboxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,5-diamino-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDPCYHWPSQBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963990
Record name 2-Methylornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48047-94-5
Record name alpha-Methylornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048047945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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